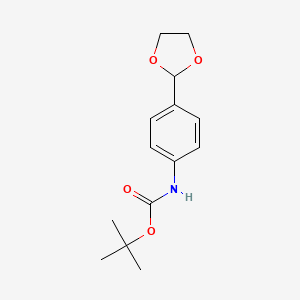
(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H15FN2O•HCl and a molecular weight of 258.72 . It is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and an amine group .
Métodos De Preparación
The synthesis of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride.
Amination: The amine group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-fluorobenzoyl)piperidin-4-amine hydrochloride: This compound has a similar structure but with the fluorobenzoyl group at a different position on the piperidine ring.
1-(4-chlorobenzoyl)piperidin-3-amine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with target molecules.
The uniqueness of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its binding affinity and selectivity for certain molecular targets .
Propiedades
Fórmula molecular |
C12H15FN2O |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2 |
Clave InChI |
VIUSVTOXZSTKKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)





![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)




![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

